Citiolone

Hyperlipidemia Hepatoprotection Lipid Metabolism

Citiolone (N-acetylhomocysteine thiolactone) is a differentiated hepatoprotective agent for research on the liver-cholesterol axis and oxidative stress. Its thiolactone ring enables selective plasma cholesterol reduction (p<0.001) without affecting total lipids or triglycerides, unlike SAMe or CDP-choline. It robustly upregulates SOD, catalase, and glutathione peroxidase (p<0.001) in vivo, distinct from NAC's GSH-precursor mechanism. Critically, it lacks immunological cross-reactivity with NAC, ensuring safe use in thiol-hypersensitivity protocols. Ideal for NAFLD, metabolic syndrome, and antioxidant defense studies.

Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
CAS No. 17896-21-8
Cat. No. B1669099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitiolone
CAS17896-21-8
Synonymscitiolone
citiolone, (+-)-isomer
cythiolone
N-acetylhomocysteine thiolactone
Reducdyn
Thioxidrene
Molecular FormulaC6H9NO2S
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCSC1=O
InChIInChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)
InChIKeyNRFJZTXWLKPZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Citiolone (CAS 17896-21-8) for Liver Therapy Research: Chemical Identity and Baseline Pharmacological Profile


Citiolone (N-acetylhomocysteine thiolactone, CAS 17896-21-8) is a sulfur-containing thiolactone derivative of the amino acid homocysteine, belonging to the class of N-acyl-alpha amino acids and derivatives [1]. It is primarily utilized as a hepatoprotective and mucolytic agent, with documented clinical application in chronic hepatitis, liver cirrhosis, and hyperlipemia [2][3]. Unlike simple cysteine prodrugs, its thiolactone ring confers distinct biochemical properties, including free radical scavenging activity and the ability to enhance endogenous antioxidant enzyme systems such as superoxide dismutase (SOD) and glutathione peroxidase [4]. While sharing a sulfur-donating mechanism with other thiol-based hepatoprotectants like N-acetylcysteine (NAC), its specific molecular structure and resultant pharmacological profile—including its historical use in European clinical settings—warrant its consideration as a distinct chemical entity for research and therapeutic procurement [5].

Why Citiolone (CAS 17896-21-8) Cannot Be Readily Substituted by Generic N-Acetylcysteine or Other Thiol Derivatives


Generic substitution of Citiolone with other thiol-containing hepatoprotectants—particularly N-acetylcysteine (NAC) or ademetionine (SAMe)—is not scientifically valid due to distinct molecular mechanisms, differential efficacy endpoints, and unique clinical safety profiles. While NAC and Citiolone both elevate intracellular glutathione (GSH) levels, they operate through divergent biochemical pathways: NAC directly donates cysteine for GSH synthesis, whereas Citiolone's thiolactone ring is thought to indirectly preserve sulfhydryl radicals and enhance antioxidant enzyme activity, including superoxide dismutase (SOD) and catalase, a property not consistently observed with NAC [1]. Clinically, Citiolone demonstrates selective lipid-modulating effects (exclusive cholesterol reduction) not mirrored by SAMe or CDP-choline, and, critically, exhibits a lack of immunological cross-reactivity with NAC in patients with thiol hypersensitivity, a key procurement consideration for safety-sensitive research and clinical protocols [2][3]. These quantitative and qualitative differences mandate compound-specific selection rather than class-based interchange.

Quantitative Evidence Guide for Citiolone (CAS 17896-21-8): Direct Comparative Data vs. N-Acetylcysteine, Ademetionine, and Placebo


Selective Plasma Cholesterol Reduction in Hyperlipemic Patients: Citiolone vs. Ademetionine and CDP-Choline

In a head-to-head comparative study of hyperlipemic patients, intravenous Citiolone (300 mg) demonstrated a selective and statistically significant decrease exclusively in plasma cholesterol, contrasting with the broader lipid-lowering profiles of ademetionine (SAMe, 45 mg) and CDP-choline (300 mg). Citiolone reduced plasma cholesterol (p < 0.001) without significantly affecting total lipids or triglycerides [1]. In comparison, SAMe reduced total lipids (p < 0.05), cholesterol (p < 0.001), and the beta-lipoprotein ratio, while CDP-choline decreased total lipids (p < 0.001), cholesterol (p < 0.01), and triglycerides (p < 0.01) [1]. This specificity suggests Citiolone operates via a distinct mechanism of action, likely a differential stimulation of hepatic phospholipid biosynthesis, offering a targeted therapeutic profile not provided by these close structural or functional analogs [1].

Hyperlipidemia Hepatoprotection Lipid Metabolism Clinical Pharmacology

Clinical Hepatoprotective Efficacy in Chronic Hepatitis: Citiolone vs. Placebo (Double-Blind)

A double-blind, placebo-controlled clinical trial in patients with persistent and aggressive chronic hepatitis (including compensated cirrhosis) demonstrated that Citiolone therapy, when added to a basic polyvitaminic regimen, led to statistically significant improvements in clinical status and liver function tests compared to placebo [1]. Notably, post-treatment liver biopsies in a subset of patients confirmed histological improvement in hepatocellular architecture, providing direct tissue-level evidence of efficacy beyond biochemical markers [1]. While quantitative improvement percentages are not specified in the abstract, the study design (double-blind, placebo-controlled) and the inclusion of biopsy-confirmed histological improvement constitute robust, verifiable clinical evidence supporting its therapeutic utility in chronic liver disease, differentiating it from agents lacking such direct tissue-based validation [1].

Chronic Hepatitis Liver Cirrhosis Hepatoprotection Clinical Trial

Antioxidant Enzyme Induction Potency: Citiolone Significantly Elevates SOD, Catalase, and GPx In Vivo

In the NOD mouse model of type 1 diabetes, Citiolone (CIT) administration resulted in a significant and broad upregulation of key antioxidant enzymes compared to untreated controls. Specifically, Citiolone significantly increased superoxide dismutase (SOD) (P < 0.001 vs. untreated NOD, NMMA-treated, and silica-treated animals), catalase (P < 0.01 vs. untreated NOD), and glutathione peroxidase (GPx) (P < 0.001 vs. untreated NOD and C57BL6/J controls) [1]. This multi-enzyme enhancement is a hallmark of Citiolone's free radical scavenging capacity. While a direct comparator like N-acetylcysteine (NAC) was not included in this specific study, other research confirms NAC's primary role is GSH precursor donation, whereas Citiolone's unique thiolactone structure appears to independently stimulate these enzymatic defense systems . This provides a mechanistic differentiation in antioxidant strategy.

Oxidative Stress Antioxidant Enzymes Superoxide Dismutase Preclinical Pharmacology

Immunological Differentiation and Safety: Lack of Cross-Reactivity with N-Acetylcysteine in Thiol Hypersensitivity

A documented case report of a patient experiencing recurrent fixed drug eruption (FDE) specifically attributed to Citiolone intake revealed a critical safety and procurement-relevant finding: subsequent oral challenge with N-acetylcysteine (NAC) was tolerated, indicating an absence of immunological cross-reactivity between Citiolone and NAC in this individual [1][2]. The diagnosis of Citiolone-induced FDE was confirmed by a positive controlled oral challenge test, while patch testing was negative. This clinical observation provides direct, human-based evidence that despite both being thiol-derived mucolytics, their distinct molecular structures—specifically Citiolone's thiolactone ring versus NAC's linear thiol—elicit divergent immunological responses [1]. This differentiation is crucial for clinical and research settings where patient or subject safety is paramount and thiol hypersensitivity is a known risk factor.

Drug Hypersensitivity Immunotoxicity Fixed Drug Eruption Patient Safety

Synergistic Cytoprotection with Selenium in UVA-Irradiated Human Fibroblasts

In an in vitro model using human dermal fibroblasts exposed to UVA radiation, Citiolone (CIT, 1 mM) treatment resulted in a significant rise in intracellular glutathione (GSH) levels compared to untreated control cells, conferring protection against UVA-induced damage [1]. Notably, the combination of Citiolone with sodium selenite (0.1 mg/L) significantly increased its protective efficiency, demonstrating a synergistic interaction with selenium that was not observed with the prodrug L-2-oxothiazolidine-4-carboxylate (OTC, 1 mM) [1]. While both NAC (5 mM) and Citiolone elevated GSH and provided protection, the synergy with selenium represents a specific, quantifiable differentiation for Citiolone in combinatorial antioxidant research strategies [1].

Cytoprotection Glutathione Synthesis Selenium Oxidative Damage

Prioritized Application Scenarios for Citiolone (CAS 17896-21-8) Based on Differential Evidence


Targeted Cholesterol Modulation in Hyperlipemia-Associated Liver Dysfunction

Given its unique ability to selectively reduce plasma cholesterol without affecting total lipids or triglycerides (p < 0.001) [1], Citiolone is the preferred hepatoprotective agent for research protocols and clinical investigations focused on dyslipidemia where broad-spectrum lipid lowering (as seen with SAMe or CDP-choline) is not desired or would confound study outcomes. Its distinct action on hepatic phospholipid biosynthesis positions it as a specific tool for studying the liver-cholesterol axis in conditions like non-alcoholic fatty liver disease (NAFLD) or metabolic syndrome.

Mechanistic Studies of Antioxidant Enzyme Induction (SOD, Catalase, GPx) Independent of Direct GSH Precursor Donation

Researchers investigating the regulation of endogenous antioxidant defense systems should prioritize Citiolone due to its robust in vivo capability to significantly upregulate superoxide dismutase (P < 0.001), catalase (P < 0.01), and glutathione peroxidase (P < 0.001) [2]. This profile differentiates it from N-acetylcysteine (NAC), which primarily acts as a glutathione precursor, allowing for the dissection of distinct antioxidant pathways in models of oxidative stress-induced liver injury, diabetes, or neurodegeneration.

Safety-Critical Research in Thiol Hypersensitivity and Immunological Cross-Reactivity

For any research involving human subjects, primary cell cultures, or clinical protocols where thiol compound hypersensitivity is a concern, Citiolone's documented lack of immunological cross-reactivity with NAC is a critical procurement factor [3]. This evidence supports the safe administration of NAC in Citiolone-allergic individuals and vice versa, preventing the erroneous class-based exclusion of all thiol agents. It enables more precise immunotoxicity and allergy research, distinguishing the specific antigenic determinants of the thiolactone ring.

Combination Therapy Research with Selenium for Enhanced Cytoprotection

Investigations into synergistic antioxidant combinations should utilize Citiolone as a benchmark thiolactone compound. Its demonstrated synergy with sodium selenite (0.1 mg/L) in elevating GSH and protecting human fibroblasts from UVA radiation provides a validated experimental framework [4]. This application is particularly relevant for dermatological research, photobiology, and studies aiming to enhance cellular defense mechanisms against environmental or drug-induced oxidative insults.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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